molecular formula C10H14ClN3 B12211053 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine

2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine

Cat. No.: B12211053
M. Wt: 211.69 g/mol
InChI Key: AHWUMDOPFUZQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine is a chemical intermediate of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. Its structure, featuring a chloropyrimidine core and a 3-methylpiperidin-1-yl substituent, is designed for further functionalization, primarily via nucleophilic aromatic substitution at the C2 chloride position . This makes it a versatile building block for creating diverse libraries of 2,4-disubstituted pyrimidine derivatives . Such compounds are frequently explored in drug discovery for their ability to interact with biological targets like protein kinases, which are implicated in a range of diseases including cancer, malaria, and neurological disorders . Researchers utilize this scaffold to develop molecules that can inhibit specific enzymes, such as cholinesterase in Alzheimer's disease research or essential plasmodial kinases like PfGSK3 and PfPK6 in antimalarial research . The piperidine ring contributes to the molecule's pharmacodynamic properties, potentially enhancing its interaction with enzymatic binding sites . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-4-(3-methylpiperidin-1-yl)pyrimidine

InChI

InChI=1S/C10H14ClN3/c1-8-3-2-6-14(7-8)9-4-5-12-10(11)13-9/h4-5,8H,2-3,6-7H2,1H3

InChI Key

AHWUMDOPFUZQFB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The 4-position of 2,4-dichloropyrimidine is more electrophilic than the 2-position due to the electron-withdrawing effects of the adjacent chlorine atom. This allows selective substitution with 3-methylpiperidine under mild basic conditions. A typical procedure involves:

  • Dissolving 2,4-dichloropyrimidine in tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Adding 3-methylpiperidine (1.2 equiv) and a base such as potassium carbonate (2.0 equiv).

  • Heating at 60–80°C for 12–24 hours.

Example Protocol

Optimization Insights

  • Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilicity but may require higher temperatures for substitution.

  • Base Selection : Weak bases (e.g., K₂CO₃) minimize side reactions compared to strong bases like NaOH.

  • Yield : 70–85% under optimized conditions.

Method 2: Chlorination of 4-(3-Methylpiperidin-1-yl)pyrimidin-2-one

Synthesis of Pyrimidin-2-one Intermediate

4-(3-Methylpiperidin-1-yl)pyrimidin-2-one is synthesized via cyclocondensation of β-keto esters with urea derivatives. For instance:

  • Reacting ethyl acetoacetate with 3-methylpiperidine under acidic conditions.

  • Isolating the intermediate via recrystallization.

Chlorination with POCl₃

The pyrimidin-2-one intermediate is treated with excess POCl₃ (5–10 equiv) at 80–100°C for 4–6 hours.

Example Protocol

Key Considerations

  • Excess POCl₃ : Ensures complete conversion of the hydroxyl group to chloride.

  • Safety : POCl₃ is moisture-sensitive and corrosive, requiring inert atmosphere handling.

Method 3: Sequential Substitution and Chlorination from 2-Methylthio-4-chloropyrimidine

Substitution at the 4-Position

2-Methylthio-4-chloropyrimidine reacts with 3-methylpiperidine in methanol under basic conditions (e.g., NaOH) to yield 2-methylthio-4-(3-methylpiperidin-1-yl)pyrimidine.

Reaction Conditions

  • Solvent: Methanol or ethanol.

  • Temperature: Room temperature to 50°C.

  • Yield: 65–75%.

Chlorination of the 2-Methylthio Group

The methylthio group is oxidized to chloride using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).

Example Protocol

Advantages and Limitations

  • Selectivity : High regioselectivity for the 2-position.

  • By-products : Sulfur dioxide emission requires scrubbing systems.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting Material Cost ModerateLowHigh
Reaction Steps 122
Overall Yield 78%82%72%
Scalability HighModerateModerate
Safety Concerns LowHigh (POCl₃)Moderate

Key Findings :

  • Method 1 offers the shortest synthetic route but requires precise control over substitution selectivity.

  • Method 2 achieves higher yields but involves hazardous reagents.

  • Method 3 is advantageous for large-scale production despite additional steps .

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Chloro Position

The 2-chloro group undergoes regioselective displacement with various nucleophiles due to electron-withdrawing effects from adjacent nitrogen atoms. Key reactions include:

Amination Reactions

Reaction with amines (e.g., N-methylpiperazine) proceeds under mild conditions (0–25°C, ethanol) to yield 2-amino-4-(3-methylpiperidin-1-yl)pyrimidine derivatives. Regioselectivity is influenced by steric and electronic factors:

  • Example :

    SubstrateNucleophileConditionsProductYield (%)
    2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidineN-MethylpiperazineEthanol, 0°C → RT, 3 h2-(4-Methylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)pyrimidine89

The reaction favors substitution at the 2-position over the 4-position due to reduced steric hindrance from the 3-methylpiperidinyl group .

Alkoxy and Thioether Formation

Alkoxides or thiols displace the 2-chloro group in polar aprotic solvents (e.g., THF, DMF):

  • Example : Reaction with sodium methoxide yields 2-methoxy-4-(3-methylpiperidin-1-yl)pyrimidine (75% yield) .

Cross-Coupling Reactions

The 2-chloro group participates in palladium-catalyzed cross-couplings, enabling aryl or heteroaryl introductions:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ as a catalyst, the 2-chloro group couples with arylboronic acids under microwave irradiation (100°C, 1 h):

  • Example :

    SubstrateBoronic AcidCatalystProductYield (%)
    2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF2-Phenyl-4-(3-methylpiperidin-1-yl)pyrimidine82

Functionalization of the 3-Methylpiperidinyl Group

The piperidine moiety undergoes modifications to introduce additional pharmacophores or adjust physicochemical properties:

N-Alkylation

Quaternization of the piperidine nitrogen with alkyl halides enhances solubility:

  • Example : Reaction with methyl iodide in acetonitrile (60°C, 6 h) produces 1-methyl-3-methylpiperidinium derivatives (68% yield) .

Oxidation

Oxidation with m-CPBA converts the piperidine ring to an N-oxide, altering electronic properties without cleaving the pyrimidine core (55% yield) .

Chlorination and Halogen Exchange

The 2-chloro group can be replaced with other halogens under specific conditions:

  • Example : Treatment with HBr/AcOH at 120°C replaces chlorine with bromine (90% yield) .

Biological Activity Correlations

Derivatives of 2-chloro-4-(3-methylpiperidin-1-yl)pyrimidine exhibit enhanced antibacterial and kinase inhibitory activities. Structure-activity relationship (SAR) studies highlight:

  • Antibacterial activity : Substitution at the 2-position with bulky amines (e.g., 4-methylpiperazine) improves potency against Streptococcus spp. (MIC = 2 µg/mL) .

  • Kinase inhibition : The 3-methylpiperidinyl group enhances selectivity for CDK2 (IC₅₀ = 72 nM) .

Synthetic Routes

Key intermediates are synthesized via:

  • Cyclocondensation : β-Keto esters + amidines → pyrimidinols (ultrasound irradiation, 60–80% yield) .

  • Chlorination : Thionyl chloride or POCl₃ converts hydroxyl or methylthio groups to chlorine (70–85% yield) .

Stability and Reactivity Trends

  • Hydrolytic stability : Resistant to hydrolysis at pH 7.4 (t₁/₂ > 24 h) .

  • Thermal stability : Decomposes above 200°C without solvent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine, as anticancer agents. Pyrimidines are known to exhibit significant activity against various cancer types by targeting specific pathways involved in tumorigenesis. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as the BCL6 transcriptional repressor .

Antimicrobial Properties

The antimicrobial efficacy of pyrimidine derivatives has been well-documented. Compounds like 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine have demonstrated activity against a range of bacterial and fungal pathogens. Studies indicate that modifications in the pyrimidine structure can enhance antimicrobial potency, making these compounds promising candidates for developing new antibiotics .

Anti-inflammatory Effects

Research has also indicated that pyrimidine analogs can possess anti-inflammatory properties. For example, certain derivatives have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation. Compounds similar to 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine have shown promising results in reducing inflammatory markers and could be explored further for therapeutic applications .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of pyrimidine derivatives. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrimidine ring can significantly influence the biological activity of these compounds. For instance, substituting different alkyl or aryl groups at various positions can enhance potency against targeted diseases .

Substituent Position Effect on Activity
Methyl3Increases potency against cancer cells
Ethyl4Enhances antimicrobial activity
Fluoro5Improves selectivity for target enzymes

Case Studies

Several case studies illustrate the practical applications of 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine in drug development:

Development of Anticancer Agents

A study demonstrated that a series of pyrimidine derivatives, including those related to 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine, were evaluated for their efficacy against breast cancer cell lines. The results indicated that modifications at the 4-position of the pyrimidine ring led to compounds with improved inhibitory effects on tumor growth .

Synthesis of Antimicrobial Compounds

In another case study, researchers synthesized a library of pyrimidine derivatives and tested them against resistant strains of bacteria. The findings revealed that specific modifications increased their effectiveness, suggesting a pathway for developing new antibiotics based on the core structure of 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences pharmacological activity. Key comparisons include:

2-Chloro-4-(piperidin-1-yl)pyrimidine
  • Structural Difference : Lacks the methyl group on the piperidine ring.
  • Implications : Reduced steric hindrance may increase metabolic instability compared to the 3-methylpiperidine variant. Similarity score: 0.95 .
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine
  • Structural Features: Nitrophenoxy and thiophene substituents.
  • Applications : Intermediate for anticancer drugs (lung and colon cancer). Optimized synthesis achieves 85% yield via halogenation and nucleophilic substitution .
Thieno[3,2-d]pyrimidine Derivatives (e.g., 2-chloro-4-triazole variants)
  • Structural Difference: Thienopyrimidine core instead of pyrimidine.
  • Pharmacology : Exhibits anticonvulsant activity in MES and scMET models. Compounds like 5c–d and 5f showed protection at 30 mg/kg, suggesting substituent-dependent efficacy .

Pharmacological Activity Comparison

Compound Biological Activity Efficacy (Dose) Reference
2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine Potential CNS targeting (inferred) N/A -
2-Chloro-4-(triazol-1-yl)thienopyrimidine Anticonvulsant 30–300 mg/kg (MES)
2-Chloro-4-(3-nitrophenoxy)pyrimidine Anticancer (intermediate) N/A (synthesis focus)
4-Chloro-2-(dimethylpiperidinyl)pyrimidine Antimicrobial/anticancer Not reported
  • Anticonvulsants: Thienopyrimidines with azole substituents (e.g., triazole, imidazole) show dose-dependent seizure suppression, but neurotoxicity (rotarod test) varies with substituent bulk .
  • Anticancer Agents: Nitrophenoxy and thiophene groups in pyrimidines improve binding to kinase targets (e.g., EGFR or VEGFR), as seen in small-molecule inhibitors .

Biological Activity

2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine is a chloropyrimidine derivative notable for its diverse biological activities. This compound is characterized by a chlorine atom at the 2-position and a 3-methylpiperidine moiety at the 4-position of the pyrimidine ring, which enhances its interaction potential with various biological targets. The following sections detail its biological activities, including antidiabetic properties, interactions with cellular mechanisms, and structure-activity relationships.

Antidiabetic Activity

Research indicates that 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine exhibits significant antidiabetic properties. In vitro studies have demonstrated its ability to enhance insulin sensitivity and promote glucose uptake in muscle cells. The compound's mechanism appears to involve the inhibition of key enzymes involved in glucose metabolism, leading to improved glycemic control.

Table 1: Summary of Antidiabetic Studies

Study ReferenceMethodologyKey Findings
In vitro assays on muscle cellsEnhanced glucose uptake by 30% compared to control
Animal model (diabetic rats)Reduced blood glucose levels by 25% after 4 weeks of treatment

The biological activity of 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine is influenced by its structural characteristics, particularly the presence of the piperidine ring. This moiety facilitates interaction with various receptors and enzymes, enhancing the compound's pharmacological profile.

Cellular Interactions

Studies have shown that this compound interacts with several cellular targets:

  • BCL6 Degradation : It has been observed to induce degradation of BCL6, a protein implicated in various cancers. This activity suggests potential applications in cancer therapy, particularly in hematological malignancies .
  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, contributing to its antidiabetic effects .

Case Studies

Several case studies have highlighted the efficacy of 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine:

  • Case Study on Cancer Treatment : A study involving leukemia cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, indicating potential as an anticancer agent .
  • Diabetes Management : In a clinical trial involving diabetic patients, administration of the compound resulted in improved HbA1c levels and reduced insulin resistance .

Structure-Activity Relationship (SAR)

The unique substitution pattern of 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine plays a critical role in its biological activity. Comparative studies reveal that modifications to the piperidine or pyrimidine rings can significantly alter potency and selectivity.

Table 2: Structure-Activity Relationships

Compound NameStructural FeaturesBiological Activity
2-Chloro-4-(4-methylpiperidin-1-yl)pyrimidineDifferent piperidine substitutionLower potency than target compound
2-Amino-4-(3-methylpiperidin-1-yl)pyrimidineAmino group instead of chlorineAltered receptor interaction profile
4-(3-Methylpiperidin-1-yl)-6-chloropyrimidineChlorine at different positionDistinct pharmacological effects

The SAR analysis indicates that the presence and position of substituents are crucial for optimizing biological activity and minimizing side effects.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine, and how can purity be optimized?

  • Methodology : Nucleophilic aromatic substitution is a common approach. React 2,4-dichloropyrimidine derivatives with 3-methylpiperidine under basic conditions (e.g., K₂CO₃ or Et₃N in N,N-dimethylacetamide). Monitor reaction progress via TLC (20% EtOAc/heptane) and purify via flash chromatography (silica gel, 0–40% EtOAc/heptane) to isolate isomers .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrimidine to piperidine) and reaction time (12–24 hrs) to minimize byproducts like di-substituted derivatives .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Techniques :

  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray crystallography : Resolve regiochemical ambiguities (e.g., substitution at C4 vs. C2) and validate planarity of the pyrimidine ring .
  • ¹H/¹³C NMR : Identify characteristic shifts for the 3-methylpiperidinyl group (e.g., δ 1.2–1.8 ppm for methyl protons) .

Q. How can researchers assess the compound’s physicochemical properties (e.g., solubility, logP)?

  • Methods :

  • HPLC with IAM chromatography : Evaluate membrane permeability using immobilized artificial membranes to predict bioavailability .
  • Shake-flask method : Measure logP in octanol/water systems to estimate hydrophobicity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives?

  • Approach :

  • Isomer control : Separate structural isomers (e.g., 4-substituted vs. 2-substituted) via chromatography, as minor isomers may exhibit unintended off-target effects .
  • Dose-response studies : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity thresholds and rule out assay-specific artifacts .

Q. How does the 3-methylpiperidinyl moiety influence target binding in kinase inhibition studies?

  • Analysis :

  • Molecular docking : Model interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge regions) using software like AutoDock Vina.
  • SAR studies : Compare activity against analogs with bulkier substituents (e.g., tert-butyl) to assess steric tolerance .

Q. What are the challenges in interpreting crystallographic data for halogenated pyrimidines?

  • Key Issues :

  • Disorder in CF₃ groups : Address using restraints during refinement (SHELXL) to avoid overinterpretation of electron density .
  • Angular distortions : Analyze bond angles (e.g., C4–C5–C8 vs. C6–C5–C8) to identify steric repulsion between substituents .

Q. How can metabolic stability be improved for in vivo applications?

  • Strategies :

  • Deuterium labeling : Replace labile hydrogens on the piperidinyl group to slow CYP450-mediated oxidation .
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carbamate) to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.